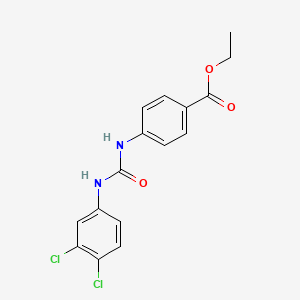

ETHYL 4-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE

Description

Properties

IUPAC Name |

ethyl 4-[(3,4-dichlorophenyl)carbamoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O3/c1-2-23-15(21)10-3-5-11(6-4-10)19-16(22)20-12-7-8-13(17)14(18)9-12/h3-9H,2H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAOGZCTQGOWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ETHYL 4-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with 3,4-dichloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

ETHYL 4-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 4-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: This compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ETHYL 4-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbonyl and amino groups allow it to form hydrogen bonds and other interactions with target molecules, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s 3,4-dichloroaniline group distinguishes it from analogs with single halogen or non-halogen substituents:

Key Observations :

- The nitro group in ETHYL 4-((4-CHLORO-3-NITROBENZOYL)AMINO)BENZOATE may confer higher electrophilicity, making it more reactive in nucleophilic environments .

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from related structures:

Notes:

- The dichloro substitution likely reduces aqueous solubility compared to non-halogenated analogs, as seen in similar chloroaromatics .

- Urea and thiourea derivatives exhibit distinct hydrogen-bonding capabilities, affecting crystallinity and thermal stability .

Antitumor Activity:

- The 3,4-dichloroaniline moiety in the target compound may enhance cytotoxicity by increasing cellular uptake and interaction with hydrophobic targets .

Biological Activity

Ethyl 4-(((3,4-dichloroanilino)carbonyl)amino)benzoate, a compound with the molecular formula C16H14Cl2N2O3, is a notable member of the benzoate family. Its unique structure, characterized by the presence of a dichloroaniline moiety, positions it as a compound of interest in various biological applications. This article will explore its biological activity, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features an ethyl ester group linked to a benzoate moiety, along with a dichloroaniline substituent. This configuration is essential for its chemical reactivity and biological interactions.

Chemical Structure

| Component | Description |

|---|---|

| Molecular Formula | C16H14Cl2N2O3 |

| Functional Groups | Ethyl ester, amine, carbonyl |

| Chloro Substituents | Two chlorine atoms on the aniline ring |

This compound exhibits its biological effects primarily through enzyme inhibition and receptor interaction. The dichloroaniline moiety enhances binding affinity to specific targets, potentially modulating various biochemical pathways.

Pharmacological Properties

- Anticancer Activity : Research indicates that this compound may inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in preclinical studies.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which may be beneficial in various therapeutic contexts.

Anticancer Studies

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell types. This suggests strong potential for development as an anticancer agent.

Anti-inflammatory Research

Another study highlighted its anti-inflammatory properties through the inhibition of pro-inflammatory cytokines in vitro. The compound reduced TNF-alpha and IL-6 levels significantly when tested on macrophage cultures.

Enzyme Inhibition Studies

Research conducted on the enzyme inhibition profile revealed that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This inhibition could lead to reduced pain and inflammation in clinical settings.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-(((3,4-dichloroanilino)carbonyl)amino)benzoate | C16H14Cl2N2O3 | Moderate anticancer activity |

| Ethyl 3-(((2,4-dichloroanilino)carbonyl)amino)benzoate | C16H14Cl2N2O3 | High anti-inflammatory effects |

| Mthis compound | C15H13Cl2N2O3 | Lower enzyme inhibition |

Q & A

Q. Key Reactivity Sites :

- Amide nitrogen: Susceptible to alkylation or acylation.

- Ester carbonyl: Prone to hydrolysis under acidic/basic conditions.

- Chloro substituents: Participate in Ullmann or Buchwald-Hartwig couplings for functionalization .

Basic: What synthetic routes are commonly employed to synthesize this compound?

Answer:

A typical synthesis involves:

Amide Coupling : React 4-aminobenzoic acid ethyl ester with 3,4-dichlorophenyl isocyanate using carbodiimide (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

Critical Conditions :

- Moisture-free environment to prevent isocyanate hydrolysis.

- Stoichiometric control to avoid di- or tri-substitution byproducts.

- Reaction monitoring via TLC or LC-MS .

Advanced: How can computational methods and X-ray crystallography resolve contradictions in proposed crystal structures?

Answer:

- X-ray Refinement : Use SHELXL () to refine atomic positions against high-resolution data. Discrepancies in bond lengths/angles may indicate disorder or twinning.

- DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) geometries to validate hydrogen-bonding networks and torsional angles.

- Twinned Data : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning, common in aromatic systems with planar motifs .

Advanced: What strategies optimize regioselectivity in nucleophilic aromatic substitution (NAS) reactions of derivatives?

Answer:

- Directing Groups : The 3,4-dichloroanilino moiety activates the para position for NAS. Use transition-metal catalysts (e.g., CuI) for C-N bond formation at specific sites.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance charge separation, favoring attack at electron-deficient positions.

- Temperature Control : Lower temperatures (–20°C) reduce kinetic competition, improving selectivity for mono-substitution .

Basic: What spectroscopic techniques characterize purity and structural integrity?

Answer:

- NMR :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (ester CH3), δ 4.3–4.4 ppm (ester CH2), δ 7.5–8.2 ppm (aromatic protons).

- ¹³C NMR : Ester carbonyl (~165–170 ppm), amide carbonyl (~168–172 ppm).

- IR : Stretching at ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How do electronic effects of the 3,4-dichloroanilino group influence supramolecular assembly?

Answer:

- Hydrogen Bonding : The amide NH donates to ester carbonyl or chloro acceptors, forming 1D chains or 2D sheets.

- Halogen Bonding : Chloro substituents act as σ-hole donors to electron-rich atoms (e.g., carbonyl O), stabilizing crystal lattices.

- Crystallographic Data : High-resolution studies (e.g., ) reveal Cl···O interactions (~3.2 Å) and dihedral angles (<10°) between aromatic planes, impacting packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.